![molecular formula C12H17NO B2583841 (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine CAS No. 2248172-67-8](/img/structure/B2583841.png)
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
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Overview
Description
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known as DCPP, is a synthetic compound that belongs to the class of chromane derivatives. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
Mechanism of Action
The exact mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is not fully understood. However, it has been proposed that (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine exerts its therapeutic effects by modulating various signaling pathways in cells. For example, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to exhibit various biochemical and physiological effects in cells and tissues. For example, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various diseases. Furthermore, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to improve mitochondrial function and reduce apoptosis in cells.
Advantages and Limitations for Lab Experiments
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various assays and experiments. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to exhibit low toxicity in cells and animals, which makes it a promising candidate for further development. However, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has some limitations as well. For example, its solubility in water is relatively low, which limits its use in aqueous-based assays. Furthermore, the exact mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine. First, more studies are needed to elucidate the exact mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine and its effects on various signaling pathways in cells. Second, the potential therapeutic applications of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine in various diseases need to be investigated further in animal models and clinical trials. Third, the development of new analogs of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Finally, the development of new methods for the synthesis and purification of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine may lead to the production of larger quantities of the compound for further research and development.
Conclusion:
In conclusion, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a synthetic compound that has shown potential therapeutic properties in various fields such as neurology, oncology, and cardiovascular diseases. Its mechanism of action is not fully understood, but it has been found to modulate various signaling pathways in cells. (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, which may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine can be synthesized by reacting 3,4-dihydrocoumarin with 1-aminopropan-2-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine as the final product. The purity and yield of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine can be improved by using appropriate purification techniques.
Scientific Research Applications
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been investigated for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been found to exhibit cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
properties
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKKAVCBKWORSR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine |
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